molecular formula C12H15BrN2O2S B1457962 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034154-29-3

3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1457962
CAS RN: 2034154-29-3
M. Wt: 331.23 g/mol
InChI Key: DBFNMMYGTSVQTR-UHFFFAOYSA-N
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Description

The compound “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Molecular Structure Analysis

The molecular structure of “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” would likely include a benzo[d]thiazol ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also likely contains methoxy and allyl groups attached to the benzo[d]thiazol ring.

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, including compounds like 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide, have been extensively studied for their medicinal properties . They are known to exhibit a wide range of biological activities, such as antioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , and antitumor effects. These compounds can serve as crucial scaffolds in drug discovery, leading to the development of new therapeutic agents with potential applications in treating various diseases.

Agriculture

In agriculture, thiazole derivatives are explored for their potential use as fungicides and pesticides . The structural versatility of thiazoles allows for the synthesis of compounds that can interact with specific enzymes or proteins in pests and pathogens, disrupting their life cycle and preventing crop damage.

Material Science

The unique chemical structure of thiazole compounds lends itself to applications in material science. For instance, they can be used in the synthesis of organic semiconductors , which are essential for developing flexible electronic devices . Additionally, their incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.

Environmental Science

Thiazole derivatives are also significant in environmental science. They can be utilized in the detection and removal of pollutants from water and soil . Their chemical reactivity enables them to bind with heavy metals and organic contaminants, facilitating easier extraction and purification processes.

Biochemistry

In biochemistry, thiazole-based compounds are valuable tools for studying enzyme mechanisms and protein interactions . They can act as inhibitors or activators of certain biochemical pathways, providing insights into the molecular workings of cells and organisms.

Pharmacology

Pharmacologically, thiazole derivatives are important for their drug-like properties . They are often used in the design of drug candidates due to their favorable pharmacokinetics and ability to cross biological membranes. This makes them suitable for developing oral medications and crossing the blood-brain barrier for central nervous system treatments.

Future Directions

The future directions for research on “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” could include further investigation of its synthesis, physical and chemical properties, biological activity, and potential applications. Given the biological activity of some benzo[d]thiazol derivatives, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h4-6,13H,1,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFNMMYGTSVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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